molecular formula C22H15ClN2OS B215009 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Cat. No. B215009
M. Wt: 390.9 g/mol
InChI Key: GOSUKEOTPPTYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one, also known as SPIB, is a spirocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. SPIB is a complex heterocyclic compound that has a unique structure, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is not fully understood, but it is believed to act through multiple pathways. 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in gene expression regulation. It has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one induces apoptosis and inhibits cell proliferation by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In Alzheimer's disease models, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In models of arthritis and colitis, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is its unique structure, which makes it a promising candidate for drug development. Additionally, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have multiple therapeutic applications, making it a versatile compound for scientific research. However, one limitation of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one research. One area of interest is the development of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one-based drugs for cancer treatment. Additionally, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one and its potential therapeutic applications.

Synthesis Methods

5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one can be synthesized through a multistep reaction starting with the reaction of 2-aminothiophenol with 2-chloroacetyl chloride. The resulting product is then reacted with 2-phenylindole-3-carbaldehyde to form the spirocyclic intermediate. The final product, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one, is obtained by reacting the intermediate with 5-chloro-2-nitrobenzoic acid in the presence of a base. The yield of 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one is typically around 40%.

Scientific Research Applications

5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, 5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one has been studied for its anti-inflammatory properties in models of arthritis and colitis.

properties

Product Name

5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one

Molecular Formula

C22H15ClN2OS

Molecular Weight

390.9 g/mol

IUPAC Name

5-chloro-4//'-phenylspiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one

InChI

InChI=1S/C22H15ClN2OS/c23-15-10-11-17-16(12-15)22(21(26)25-17)13-19(14-6-2-1-3-7-14)24-18-8-4-5-9-20(18)27-22/h1-13,24H,(H,25,26)

InChI Key

GOSUKEOTPPTYPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3(C4=C(C=CC(=C4)Cl)NC3=O)SC5=CC=CC=C5N2

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C4=C(C=CC(=C4)Cl)NC3=O)SC5=CC=CC=C5N2

Origin of Product

United States

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